4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine
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Overview
Description
4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine is an organic compound with the molecular formula C12H11BrN4. It is a diazo compound, characterized by the presence of a diazenyl group (-N=N-) attached to a bromophenyl group and a benzenediamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)diazenyl]-1,3-benzenediamine
- 4-[(2-Bromophenyl)diazenyl]-1,3-benzenediamine
- 4-[(3-Chlorophenyl)diazenyl]-1,3-benzenediamine
Uniqueness
4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
38753-38-7 |
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Molecular Formula |
C12H11BrN4 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H11BrN4/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15/h1-7H,14-15H2 |
InChI Key |
ZSUFRRAJYQXNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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